

Introduction to Jatrophone Diterpenes

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Compound of Interest

Compound Name: *Jatrophone 2*

Cat. No.: *B8260490*

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Jatrophone diterpenes are a class of macrocyclic natural products found almost exclusively within the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds are characterized by a highly functionalized bicyclic [10.3.0] pentadecane core.[2] The significant structural diversity within this class arises from varied oxygenation patterns on the core skeleton and the presence of different ester groups.[2][3] Jatrophones have garnered considerable scientific interest due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1]

This guide focuses on the structure elucidation of a specific jatrophone polyester, herein referred to as **Jatrophone 2**, isolated from *Euphorbia platyphyllos* L. The elucidation process serves as a case study in the application of modern spectroscopic techniques to determine the complex structure and stereochemistry of natural products.

Experimental Protocols

The successful elucidation of **Jatrophone 2**'s structure relied on a systematic workflow involving isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of metabolites from the plant material, followed by a multi-step chromatographic purification process to isolate the pure compound.

- **Extraction:** The whole, dried plants of *E. platyphyllos* were subjected to a chloroform (CHCl_3) extraction.

- Initial Chromatography: The crude CHCl_3 extract was first fractionated using polyamide column chromatography.
- Further Separation: Fractions of interest were further separated using a combination of Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC) on silica gel.
- Final Purification: The final purification of **Jatrophane 2** was achieved through High-Performance Liquid Chromatography (HPLC), utilizing both normal-phase (NP) and reversed-phase (RP) conditions to yield the pure compound.

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} Caption: Isolation and Purification Workflow for Jatrophane 2.
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Structure Elucidation Techniques

A suite of spectroscopic methods was employed to determine the planar structure and relative stereochemistry of **Jatrophane 2**.

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass of the molecule, which in turn allowed for the calculation of its molecular formula.
- 1D NMR Spectroscopy: ^1H -NMR (Proton NMR) and JMOD (or ^{13}C -DEPT) experiments were conducted to identify the types of protons and carbons (CH_3 , CH_2 , CH , C) present in the molecule.
- 2D NMR Spectroscopy: A series of 2D NMR experiments were critical for assembling the molecular structure:
 - ^1H , ^1H -COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) spin-spin coupling networks, establishing connectivity between adjacent protons.
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons (C-H).
 - HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations (2-3 bonds) between protons and carbons (H-C), which was essential for connecting the COSY fragments and assigning quaternary carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was crucial for determining the relative configuration and conformation of the molecule.

Data Presentation

The structure of **Jatrophane 2** was determined to be (5E,11E)-7 β ,8 β ,9 α ,11E,14 β ,15 β -pentaacetoxy-3 β -(benzoyloxy)jatrophane-5,11-diene. The following tables summarize the key NMR spectroscopic data that led to this conclusion.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Jatrophane 2**

Position	δC (ppm)	δH (ppm, J in Hz)	Key HMBC Correlations (H to C)	Key NOESY Correlations
1	48.1	2.56 (d), 3.95 (d)	C-2, C-14, C-15	-
2	87.7	-	-	-
3	82.3	4.94	C-2, C-4, C-5, C-16	H-4, H-16
4	47.6	2.85 (d)	C-3, C-5, C-15	H-3, H-7, H-8, H-13
5	68.8	6.52	C-3, C-4, C-15	H-9
6	142.4	-	-	-
7	76.78	4.97 (d)	C-5, C-6, C-8	H-4, H-8, H-13, H-17
8	77.92	5.60	C-6, C-7, C-9, C-10	H-4, H-7, H-19
9	72.3	-	C-10, C-11, C-18, C-19	H-5, H-18
10	40.7	-	-	-
11	135.7	5.63 (d, 16.0)	C-9, C-10, C-13	-
12	134.1	5.54 (dd, 16.0, 10.0)	C-10, C-13, C-14	-
13	3.60 (dq)	C-11, C-12, C-14, C-20	H-4, H-14	
14	78.7	5.97	C-1, C-12, C-13, C-20	H-13
15	90.2	-	C-1, C-5, C-14	-
16	18.58	-	-	H-3

17	114.8	5.18 (s), 4.82 (s)	C-5, C-6, C-7	H-4, H-7, H-8, H-13
18	26.91	0.92	C-9, C-10, C-19	H-9
19	23.29	0.88	C-9, C-10, C-18	H-8
20	18.33	1.04	C-12, C-13, C-14	-
BzO-3	166.0	8.11, 7.56, 7.45	C-3	-
AcO	169-171	1.8-2.2 (multiple s)	Respective C-positions	-

Note: Specific chemical shift values (δ) are compiled from representative data for jatrophane polyesters and may vary slightly between different literature sources. Key correlations are based on the described elucidation process.

Structural Assembly and Stereochemistry

The final structure was pieced together like a puzzle using the data from 2D NMR experiments.

- Planar Structure Assembly:
 - COSY experiments established key proton connectivity fragments, such as the spin systems from H-3 through H-5 and H-11 through H-20.
 - HMBC correlations were vital to connect these fragments. For instance, correlations from H-5 to C-3 and C-15, and from the methyl protons H₃-18/H₃-19 to C-9 and C-10, allowed for the assembly of the macrocyclic core. The location of the benzyloxy (BzO) group at C-3 was confirmed by comparing chemical shifts with known compounds and through HMBC correlations.
- Stereochemistry Determination:
 - The relative configuration was established using NOESY. The H-4 proton was used as a reference point and assigned an α -orientation.

- Observed NOE correlations between H-4 and protons H-3, H-7, H-8, and H-13 indicated that these protons were all on the same (α) face of the molecule.
- Conversely, an NOE cross-peak between H-5 and H-9 suggested these protons were on the opposite (β) face.
- The E-configuration of the double bonds at C-5 and C-11 was determined by large coupling constants ($J \approx 16.0$ Hz for H-11/H-12) and key NOESY correlations.

In some cases for related jatrophone diterpenoids, single-crystal X-ray diffraction is used to unambiguously determine the absolute configuration. For **Jatrophane 2** from *E. platyphyllos*, the structure was confidently assigned based on the comprehensive NMR analysis.

Conclusion

The structure elucidation of **Jatrophane 2** is a testament to the power of a combined analytical approach. Through systematic isolation and the integrated application of 1D and 2D NMR spectroscopy along with mass spectrometry, the complete chemical structure and relative stereochemistry were successfully determined. This detailed structural information is fundamental for further research into the biological activities and therapeutic potential of this fascinating class of natural products.

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